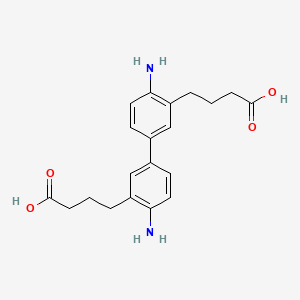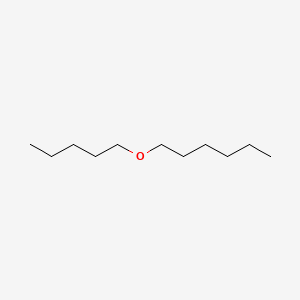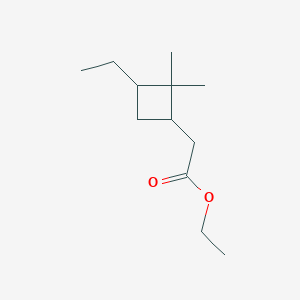
Chloromethyl octyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl octyl sulfide is an organosulfur compound with the chemical formula C9H19ClS. It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to an octyl chain (C8H17) and a sulfur atom. This compound is a thioether and an alkyl chloride, making it a versatile intermediate in organic synthesis.
準備方法
Chloromethyl octyl sulfide can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of octyl mercaptan (octanethiol) with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the chloromethyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrially, this compound can be produced by the reaction of octyl alcohol with thionyl chloride to form octyl chloride, which is then reacted with sodium sulfide to yield the desired product. This method is advantageous due to its scalability and cost-effectiveness.
化学反応の分析
Chloromethyl octyl sulfide undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of octyl methyl sulfide.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of corresponding substituted products.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chloromethyl octyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to modify biomolecules through alkylation, aiding in the study of protein and enzyme functions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants.
作用機序
The mechanism of action of chloromethyl octyl sulfide involves its ability to act as an alkylating agent. The chloromethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in various chemical modifications and synthetic processes. The sulfur atom in the molecule can also participate in redox reactions, contributing to its versatility in different chemical environments.
類似化合物との比較
Chloromethyl octyl sulfide can be compared with other similar compounds:
Chloromethyl methyl sulfide: This compound has a shorter alkyl chain (methyl group) compared to the octyl chain in this compound. It is also used as an intermediate in organic synthesis but has different physical properties and reactivity due to the shorter chain length.
Chloromethyl ethyl sulfide: Similar to chloromethyl methyl sulfide, this compound has an ethyl group instead of an octyl group. It shares similar reactivity but differs in its applications and physical properties.
Chloromethyl phenyl sulfide: This compound contains a phenyl group instead of an alkyl chain. It is used in different contexts, particularly in the synthesis of aromatic compounds.
This compound stands out due to its longer alkyl chain, which imparts unique physical properties and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
24655-51-4 |
|---|---|
分子式 |
C9H19ClS |
分子量 |
194.77 g/mol |
IUPAC名 |
1-(chloromethylsulfanyl)octane |
InChI |
InChI=1S/C9H19ClS/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3 |
InChIキー |
UENLMULXGFFHDT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


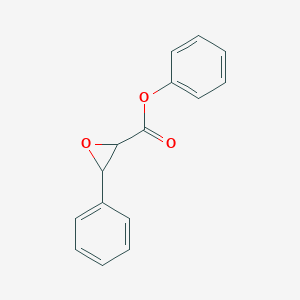
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
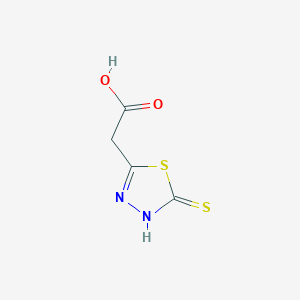
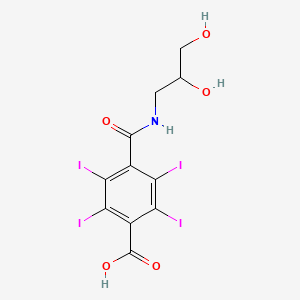

![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
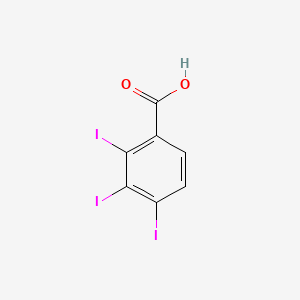
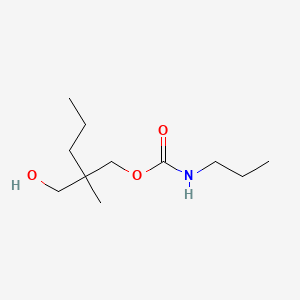
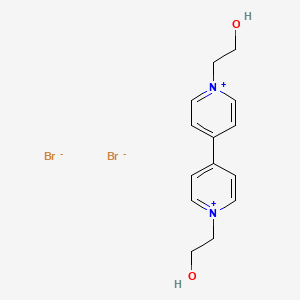
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
